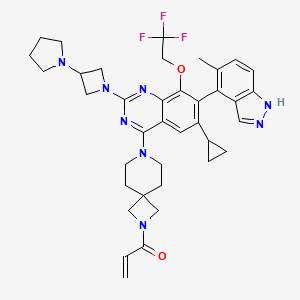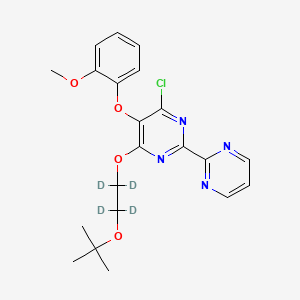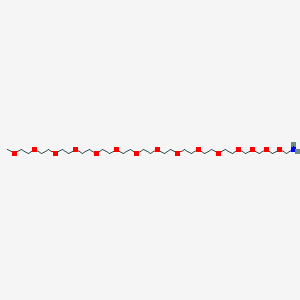
m-PEG14-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-PEG14-amine: is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is characterized by its ability to connect two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a specific protein. This compound is widely used in research for its role in facilitating the degradation of target proteins through the ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG14-amine typically involves the reaction of polyethylene glycol with an amine groupThe reaction is usually carried out in an organic solvent at a specific temperature and pH to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like chromatography to achieve the desired purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: m-PEG14-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form amide bonds with carboxylic acids
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used
Major Products: The major products formed from these reactions include substituted amines, oxidized or reduced derivatives, and amide-linked compounds .
Applications De Recherche Scientifique
m-PEG14-amine has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules and in the development of new chemical entities.
Biology: The compound is employed in the study of protein-protein interactions and the degradation of target proteins.
Medicine: this compound is used in drug discovery and development, particularly in the design of PROTACs for targeted protein degradation.
Industry: It finds applications in the production of advanced materials and in the formulation of pharmaceuticals
Mécanisme D'action
The mechanism of action of m-PEG14-amine involves its role as a linker in PROTACs. The compound connects two ligands, one binding to an E3 ubiquitin ligase and the other to a target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The process exploits the cell’s natural protein degradation machinery to selectively remove specific proteins .
Comparaison Avec Des Composés Similaires
- m-PEG11-amine
- m-PEG12-amine
- m-PEG15-amine
Comparison: m-PEG14-amine is unique due to its specific chain length, which provides optimal flexibility and spacing for the ligands in PROTACs. Compared to m-PEG11-amine and m-PEG12-amine, this compound offers a longer chain, which can be advantageous in certain applications. On the other hand, m-PEG15-amine has a slightly longer chain, which may be beneficial in different contexts .
Propriétés
Formule moléculaire |
C27H57NO15 |
|---|---|
Poids moléculaire |
635.7 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethoxymethoxymethoxymethanamine |
InChI |
InChI=1S/C27H57NO15/c1-29-2-3-30-4-5-31-6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-40-25-42-27-43-26-41-24-28/h2-28H2,1H3 |
Clé InChI |
NWQSEXKTHMKURT-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCOCOCOCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


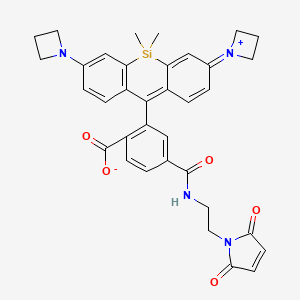
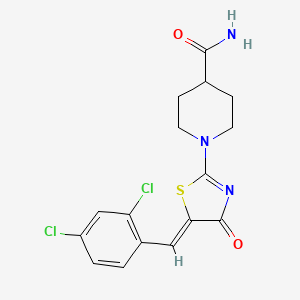
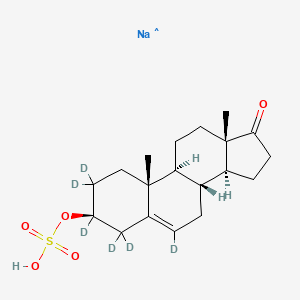
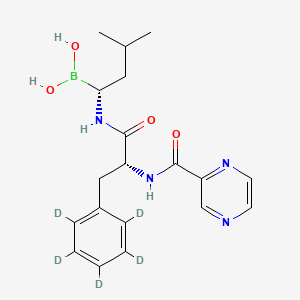
![methyl N-[(1S,2R)-2-[(1S)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[1-[4-[1-[(E)-4-piperidin-1-ylbut-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B12424041.png)

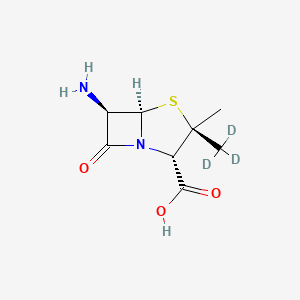

![(Z)-N-[2-[[2-[[(2S)-1-[[1-[[2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B12424057.png)
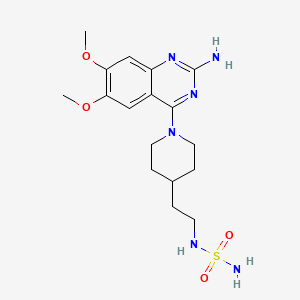
![disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12424064.png)

